Stereochemical Identity: (S)-enantiomer vs. (R)-enantiomer and Racemate in Peptide Function
In the antimicrobial peptide PGLa, substitution with L-CF3-Phg (derived from the S-enantiomer) at specific hydrophobic positions maintains near-wild-type antimicrobial activity. In contrast, racemization to D-CF3-Phg (arising from the R-enantiomer) during peptide synthesis requires separate HPLC purification and leads to peptides that cannot be quantitatively used for structural determination. Only the L-enantiomer produces peptide analogues whose conformation and function are not significantly disturbed [1].
| Evidence Dimension | Biological activity impact on antimicrobial peptide PGLa |
|---|---|
| Target Compound Data | L-CF3-Phg substitution: minor effects on antimicrobial activity (four out of five analogues maintained wild-type activity); CD spectra show preserved α-helical conformation [1]. |
| Comparator Or Baseline | D-CF3-Phg substitution (from racemization): peptide analogues could not be used quantitatively due to racemization; HPLC-purified D-labeled peptides provide only qualitative discrimination [1]. |
| Quantified Difference | L-labeled peptides: quantitative structure determination possible. D-labeled peptides: only qualitative analysis possible due to racemization. Substitution at hydrophilic position (Ala8) significantly disturbed function, unlike hydrophobic face substitutions [1]. |
| Conditions | Solid-state 19F NMR of PGLa in oriented lipid membranes (DMPC/DMPG); circular dichroism spectroscopy; antimicrobial assay against E. coli and B. subtilis [1]. |
Why This Matters
This demonstrates that stereochemical purity is not a cosmetic preference but a strict requirement for quantitative biological and structural interpretation, directly impacting procurement decisions for peptide research.
- [1] Glaser, R. W., Sachse, C., Dürr, U. H. N., Wadhwani, P., & Ulrich, A. S. (2004). Orientation of the antimicrobial peptide PGLa in lipid membranes determined from 19F-NMR dipolar couplings of 4-CF3-phenylglycine labels. Journal of Magnetic Resonance, 168(1), 153-163. View Source
